Dimethyl (S)-2-methoxysuccinate is a chiral compound that serves as an important building block in the synthesis of various pharmaceuticals and fine chemicals. It is particularly recognized for its role in asymmetric synthesis, where the selective production of one enantiomer over another is crucial for the efficacy and safety of drug compounds. The compound can be derived from dimethyl itaconate through specific enzymatic reactions, highlighting its relevance in green chemistry and biocatalysis.
Dimethyl (S)-2-methoxysuccinate can be synthesized from dimethyl itaconate and other related compounds using various methods, including enzymatic reductions. Research has demonstrated that certain enzymes, specifically ene-reductases, can facilitate the conversion of these substrates into the desired chiral product with high enantioselectivity .
This compound belongs to the class of esters and is characterized by its methoxy and succinate functional groups. It is classified under chiral building blocks due to its optical activity, which is essential in pharmaceutical applications.
The synthesis of dimethyl (S)-2-methoxysuccinate typically involves the following methods:
The enzymatic approach typically utilizes engineered strains of bacteria or fungi that express high-performance ene-reductases. For instance, Bacillus sp., Saccharomyces eubayanus, and Aspergillus flavus have been identified as effective sources for these enzymes, capable of converting substrates at concentrations up to 500 mM with yields exceeding 80% and enantiomeric excesses around 98% .
Dimethyl (S)-2-methoxysuccinate has a molecular formula of CHO. Its structure features a succinate backbone with two methyl ester groups and a methoxy substituent on one of the carbon atoms.
Dimethyl (S)-2-methoxysuccinate participates in several chemical reactions, primarily involving:
The reactions are typically monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to assess yield and purity .
The mechanism by which dimethyl (S)-2-methoxysuccinate exerts its effects in biological systems often involves:
Research indicates that the (S)-enantiomer exhibits different biological activities compared to its (R)-counterpart, making its synthesis critical for pharmaceutical applications .
Dimethyl (S)-2-methoxysuccinate has several scientific uses:
Ene-reductases (Enzyme Commission 1.6.99.1) enable asymmetric hydrogenation of prochiral alkenes to chiral alkanes with exceptional stereofidelity. For dimethyl (S)-2-methylsuccinate synthesis, enzymes such as Saccharomyces eubayanus ene-reductase (SeER) catalyze the reduction of dimethyl mesaconate (dimethyl (Z)-2-methylbut-2-enedioate) at the C=C bond, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. SeER achieves S-stereoselectivity by delivering hydride to the si-face of the β-carbon, yielding (S)-enantiomers with 98% enantiomeric excess at 500 mM substrate concentration. The reaction employs formate dehydrogenase for cofactor regeneration, where sodium formate oxidizes to carbon dioxide, ensuring atom economy [1].
Complementary (R)-selective reductions use Bacillus sp. ene-reductase (Bac-OYE1) on dimethyl citraconate (dimethyl (E)-2-methylbut-2-enedioate) or Aspergillus flavus ene-reductase (AfER) on dimethyl itaconate (dimethyl 2-methylidenebutanedioate), affording >99% enantiomeric excess. Enzyme-substrate specificity is critical: SeER shows 100% conversion for dimethyl mesaconate but <60% for other isomers, while Bac-OYE1 preferentially reduces dimethyl citraconate (700 mM tolerance) [1] [2].
Table 1: Enzymatic Synthesis Performance for Dimethyl (S)-2-Methylsuccinate
Enzyme Source | Substrate | Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
S. eubayanus (SeER) | Dimethyl mesaconate | 500 | 80 | 98 |
Bacillus sp. (Bac-OYE1) | Dimethyl citraconate | 700 | 86 | 99 |
A. flavus (AfER) | Dimethyl itaconate | 400 | 77 | 99 |
Rhodium(I)-chiral phosphinite complexes facilitate asymmetric hydrogenation of dimethyl itaconate. Bidentate ligands derived from glucopyranoside backbones coordinate rhodium, enabling hydride transfer to substrate C=C bonds. Methyl 3,6-anhydro-α-D-glucopyranoside-based phosphites yield (S)-dimethyl 2-methylsuccinate with 98% enantiomeric excess at 0.1 mol% catalyst loading. Stereoselectivity arises from quadrant discrimination: bulky 3,3′-diaryl substituents on the ligand block one prochiral face, directing re-face attack [4].
Modular biphenyl ligands (e.g., 6,6′-disubstituted biphenyldiols) allow dihedral angle adjustments (65°–112°), optimizing steric environments for enantiocontrol. Substituents at the 3,3′ or 5,5′ positions further tune electronic and steric properties. For example, 5,5′-dibromo derivatives enhance enantioselectivity to >99% enantiomeric excess in model hydrogenations by rigidifying the chiral pocket [6].
Table 2: Organocatalyst Systems for Asymmetric Hydrogenation
Catalyst Type | Ligand Structure | Enantiomeric Excess (%) | Stereochemistry |
---|---|---|---|
Rh(I)-phosphinite | Methyl glucopyranoside-based | 98 | S |
Rh(I)-biphenyldiol | 6,6′-Diisopropyl-5,5′-dibromo | >99 | S |
Pd(II)-phosphite | Mannitol-derived | 75 | R |
Substrate inhibition historically limited enzymatic synthesis of dimethyl (S)-2-methylsuccinate to ≤10 mM concentrations. Three strategies overcome this barrier:
Notably, ester chain length affects efficiency: dimethyl esters show higher conversion rates than diethyl analogs due to reduced steric bulk near the catalytic center [1].
Conventional kinetic resolution of racemic dimethyl 2-methylsuccinate requires stoichiometric chiral auxiliaries and caps maximum yield at 50%. Pseudomonas fluorescens lipases selectively acylate the (R)-enantiomer with vinyl acetate, leaving (S)-product (38% yield, 90% enantiomeric excess). Drawbacks include inefficient separation and wasted R-isomer [1] [2].
Dynamic kinetic asymmetric transformations (DYKAT) circumvent this limitation by in situ racemization. Using Shvo’s catalyst (hydridotetracarbonylruthenium), the substrate racemizes at 80°C via α-proton abstraction while Candida antarctica lipase B selectively esterifies the (S)-enantiomer. This tandem process achieves 95% yield and 99% enantiomeric excess. For dimethyl 2-methylsuccinate precursors, citraconate-to-mesaconate isomerization enables DYKAT during enzymatic reduction. Isomerization equilibrates stereoisomers, while SeER selectively reduces (S)-mesaconate, theoretically permitting 100% yield of enantiopure product [1] .
Table 3: Comparing Kinetic Resolution and DYKAT
Parameter | Kinetic Resolution | Dynamic Kinetic Asymmetric Transformation |
---|---|---|
Maximum Theoretical Yield | 50% | 100% |
Key Mechanism | Selective reaction of one enantiomer | Substrate racemization + selective reaction |
Enantiomeric Excess | 90% | 99% |
Catalytic Requirements | Single chiral catalyst | Racemization catalyst + chiral catalyst |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3